molecular formula C4H4F2O3 B1329317 Fluoroacetic anhydride CAS No. 407-33-0

Fluoroacetic anhydride

Cat. No.: B1329317
CAS No.: 407-33-0
M. Wt: 138.07 g/mol
InChI Key: KLLYGDXCCNXESW-UHFFFAOYSA-N
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Description

Fluoroacetic anhydride is an organic compound with the molecular formula C4H4F2O3. It is a derivative of acetic anhydride where two hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

Fluoroacetic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluoroacetyl derivatives.

    Biology: It is used in the study of enzyme inhibition and metabolic pathways involving fluorinated compounds.

    Medicine: Research into its potential use in drug development, particularly for compounds that require fluorination.

    Industry: It is used in the production of various fluorinated chemicals and materials.

Safety and Hazards

Fluoroacetic anhydride is classified as having acute toxicity upon inhalation (Category 4), skin corrosion (Category 1A), serious eye damage (Category 1), and long-term (chronic) aquatic hazard (Category 3) . It is harmful if inhaled and causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Fluoroacetic anhydride, also known as trithis compound (TFAA), is the acid anhydride of trifluoroacetic acid . It is the perfluorinated derivative of acetic anhydride

Mode of Action

The mode of action of this compound involves its reaction with nucleophiles. It’s suggested that fluorocitrate, a related compound, acts as a “suicide” substrate for aconitase . This suggests that this compound might also interact with its targets in a similar irreversible manner, leading to inhibition of the target’s function.

Biochemical Pathways

It’s known that fluoroacetate, a related compound, disrupts the citric acid cycle by acting as a “suicide” substrate for aconitase This leads to the inhibition of the citric acid cycle, a crucial metabolic pathway

Result of Action

It’s known that fluoroacetate, a related compound, can cause a variety of symptoms, including convulsions and unconsciousness, due to its disruption of the citric acid cycle

Biochemical Analysis

Biochemical Properties

Fluoroacetic anhydride, like its parent compound fluoroacetic acid, can interact with various biomolecules in the cell. Fluoroacetic acid is known to disrupt the Krebs cycle , a crucial biochemical pathway for energy production in cells

Cellular Effects

It is known that fluoroacetic acid, from which this compound is derived, can disrupt cellular processes by interfering with the Krebs cycle . This disruption can lead to a variety of effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that fluoroacetic acid can disrupt the Krebs cycle . This suggests that this compound may also interact with enzymes involved in this pathway, potentially leading to enzyme inhibition or activation and changes in gene expression.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as fluoroacetic acid, which is known to disrupt the Krebs cycle

Preparation Methods

Fluoroacetic anhydride can be synthesized through several methods. One common method involves the dehydration of fluoroacetic acid using phosphorus pentoxide. Another method includes the reaction of fluoroacetyl chloride with sodium fluoride. Industrial production methods often involve the use of advanced dehydration techniques and the handling of hazardous reagents under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Fluoroacetic anhydride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to produce fluoroacetic acid.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form fluoroacetic acid.

Common reagents used in these reactions include phosphorus pentoxide for dehydration, sodium fluoride for substitution, and various oxidizing and reducing agents. The major products formed from these reactions are typically fluoroacetic acid and its derivatives.

Comparison with Similar Compounds

Fluoroacetic anhydride can be compared with other similar compounds such as:

    Trithis compound: This compound has three fluorine atoms instead of two and is more reactive due to the increased electron-withdrawing effect.

    Chloroacetic anhydride: This compound has chlorine atoms instead of fluorine, which makes it less reactive compared to this compound.

    Acetic anhydride: The non-fluorinated version, which is less reactive and commonly used in acetylation reactions.

This compound is unique due to its specific reactivity profile and the presence of fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated and chlorinated counterparts.

Properties

IUPAC Name

(2-fluoroacetyl) 2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYGDXCCNXESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80961100
Record name Fluoroacetic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-33-0
Record name Acetic acid, 2-fluoro-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-fluoro-, 1,1'-anhydride
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluoroacetic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoroacetic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Fluoroacetic anhydride in organic synthesis?

A1: this compound serves as a versatile reagent for introducing fluorine atoms into organic molecules. [, , ] It finds particular use in synthesizing:

  • Fluoroketenes: this compound can be pyrolyzed to generate fluoroketene, a highly reactive intermediate for synthesizing various fluorine-containing compounds. []
  • Fluoromethyl ketones: These compounds, important in studying enzyme activity, are synthesized by reacting this compound with protected amino acids via the Dakin-West procedure. []
  • Diarylseleniumbis(trifluoroacetates) and Chloro-(trifluoroacetates): this compound reacts with diarylselenoxides to produce these compounds, which have potential applications in materials science. []

Q2: Are there any analytical challenges associated with using this compound in derivatization reactions for gas chromatography-mass spectrometry (GC/MS)?

A3: Yes, particularly when analyzing compounds like ephedrine for methamphetamine presence. [] this compound, specifically heptafluorobutyric anhydride (HFBA), can lead to multiple derivative formations from ephedrine, some mimicking the GC/MS profile of methamphetamine. This necessitates careful analysis, potentially using full-scan CI GC/MS with HFBA derivatives or lower GC injector temperatures with alternative derivatizing agents like carbethoxyhexafluorobutyryl chloride (CB). Contamination of HFBA with other anhydrides like pentafluoropropionic anhydride and trithis compound further complicates analysis due to additional derivative formation.

Q3: Beyond its role in synthetic applications, has this compound been explored for any potential therapeutic applications?

A4: While this compound itself is not directly mentioned in therapeutic contexts within these papers, derivatives synthesized using it show promise. For instance, certain fluorine heterocyclic systems derived from sulfa drugs using this compound demonstrate potential as photochemical probe agents for inhibiting Vitiligo disease. []

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